molecular formula C8H7F2NO2 B1428355 Methyl 5-amino-2,3-difluorobenzoate CAS No. 1227269-02-4

Methyl 5-amino-2,3-difluorobenzoate

Cat. No. B1428355
M. Wt: 187.14 g/mol
InChI Key: CMYVFGDGDDRZQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 5-amino-2,3-difluorobenzoate” is a chemical compound with the molecular formula C8H7F2NO2 . It is also known as “5-Amino-2,3-difluorobenzoic acid methyl ester” and "Benzoic acid, 5-amino-2,3-difluoro-, methyl ester" .


Molecular Structure Analysis

The molecular structure of “Methyl 5-amino-2,3-difluorobenzoate” consists of a benzoate core with two fluorine atoms and an amino group attached. The InChI code for this compound is 1S/C8H7F2NO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 5-amino-2,3-difluorobenzoate” is a solid compound . The exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available sources.

Scientific Research Applications

Synthesis of "Reversed" Nucleosides

Methyl 5-amino-5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside, a derivative closely related to Methyl 5-amino-2,3-difluorobenzoate, has been synthesized and used as an intermediate in the preparation of kinetin analogs and other nucleosides. This process involves complex reactions and structural characterization using spectroscopy methods (Leonard & Carraway, 1966).

Chemotaxis Protein Methylation in Bacillus subtilis

Methyl esterification of glutamic acid residues in methyl-accepting chemotaxis proteins of Bacillus subtilis results in the formation of glutamate 5-methyl ester. This methylation process is significant in bacterial sensory systems and involves complex biochemical pathways and identification methods (Ahlgren & Ordal, 1983).

High-Performance Liquid Chromatography (HPLC) Method Development

A high-performance liquid chromatography method was developed to determine mebendazole and its degradation product, with Methyl-5-benzoyl-2-benzimidazole carbamate (a compound structurally similar to Methyl 5-amino-2,3-difluorobenzoate) serving as a reference. The method showed selectivity, accuracy, and stability, indicating the compound's relevance in developing pharmaceutical analytical techniques (Al-Kurdi et al., 1999).

Synthesis Optimization of Methyl 2-amino-5-fluorobenzoate

Methyl 2-amino-5-fluorobenzoate, closely related to Methyl 5-amino-2,3-difluorobenzoate, was synthesized through a series of reactions, emphasizing the optimization of synthesis routes and the validation of product structure through various analytical techniques. This study highlights the methodological advancements and the importance of product purity in chemical syntheses (Yin Jian-zhong, 2010).

Safety And Hazards

The compound is classified as a warning substance. It may cause skin irritation, serious eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

methyl 5-amino-2,3-difluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO2/c1-13-8(12)5-2-4(11)3-6(9)7(5)10/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMYVFGDGDDRZQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00734515
Record name Methyl 5-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-2,3-difluorobenzoate

CAS RN

1227269-02-4
Record name Methyl 5-amino-2,3-difluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00734515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5-amino-2,3-difluorobenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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